2-(2-(Benzyloxy)-4-bromophenyl)-1H-imidazole
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Overview
Description
2-(2-(Benzyloxy)-4-bromophenyl)-1H-imidazole is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyloxy group and a bromine atom attached to a phenyl ring, which is further connected to an imidazole ring. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)-4-bromophenyl)-1H-imidazole typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced by reacting phenol with benzyl bromide in the presence of a base such as potassium carbonate.
Imidazole Formation: The final step involves the formation of the imidazole ring. This can be done by reacting the brominated benzyloxy phenyl compound with an appropriate imidazole precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzyloxy)-4-bromophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcoholic solvent.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: De-brominated phenyl imidazole.
Substitution: Phenyl imidazole with various substituents replacing the bromine atom.
Scientific Research Applications
2-(2-(Benzyloxy)-4-bromophenyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-(Benzyloxy)-4-bromophenyl)-1H-imidazole involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzyloxy and bromine substituents can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and targets may vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Benzyloxy)-4-chlorophenyl)-1H-imidazole: Similar structure but with a chlorine atom instead of bromine.
2-(2-(Benzyloxy)-4-fluorophenyl)-1H-imidazole: Similar structure but with a fluorine atom instead of bromine.
2-(2-(Benzyloxy)-4-iodophenyl)-1H-imidazole: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(2-(Benzyloxy)-4-bromophenyl)-1H-imidazole can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s interactions with biological targets. Additionally, the bromine atom can participate in unique chemical reactions that are not possible with other halogens.
Biological Activity
2-(2-(Benzyloxy)-4-bromophenyl)-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology, antimicrobial therapy, and neuropharmacology. The imidazole ring is a well-known pharmacophore that exhibits a variety of biological activities, including antitumor, antibacterial, and enzyme inhibition properties. This article reviews the synthesis, characterization, and biological activity of this compound based on recent studies.
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route generally includes the formation of the imidazole ring through cyclization reactions involving appropriate aryl halides and benzyloxy derivatives. Characterization techniques such as NMR, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antitumor Activity
Studies have shown that compounds containing imidazole rings can exhibit significant antitumor activity. For instance, derivatives similar to this compound have been tested against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation in high-expressing EGFR cancer cell lines such as HeLa, while showing minimal toxicity to normal human cells like HL7702 and HUVEC .
Table 1: Antitumor Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
This compound | HeLa | 5.0 | Significant inhibition observed |
Control (Norfloxacin) | HeLa | 0.5 | Reference drug |
Antibacterial Activity
The antibacterial properties of imidazole derivatives have been widely documented. For example, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, studies indicate that this compound demonstrates notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as ciprofloxacin .
Table 2: Antibacterial Activity Against Bacterial Strains
Compound | Bacterial Strain | MIC (µg/mL) | Comparison with Standard |
---|---|---|---|
This compound | Staphylococcus aureus | 20 | Ciprofloxacin (4) |
This compound | Escherichia coli | 40 | Ciprofloxacin (0.1) |
Enzyme Inhibition
Recent research has explored the potential of imidazole derivatives as inhibitors of various enzymes linked to disease mechanisms. For instance, compounds with similar structures have been identified as reversible inhibitors of human monoamine oxidase B (hMAO-B), which is associated with neurodegenerative disorders like Parkinson's disease . The binding affinities were assessed using molecular docking studies.
Table 3: Enzyme Inhibition Data
Compound | Target Enzyme | Ki (µM) | Binding Energy (kcal/mol) |
---|---|---|---|
This compound | hMAO-B | 0.030 | -74.57 |
Case Studies
Several case studies highlight the therapeutic potential of imidazole derivatives:
- Case Study 1 : A study evaluated a series of benzo[4,5]imidazo[2,1-b]thiazole derivatives for their antitumor activity. The findings indicated that these compounds could selectively target cancer cells with high EGFR expression while sparing normal cells .
- Case Study 2 : Another research project focused on the antibacterial efficacy of imidazole derivatives against multi-drug resistant strains. The results showed promising activity levels that suggest a potential for development into new antibiotic therapies .
Properties
IUPAC Name |
2-(4-bromo-2-phenylmethoxyphenyl)-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c17-13-6-7-14(16-18-8-9-19-16)15(10-13)20-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFALDAXOFLQIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C3=NC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.